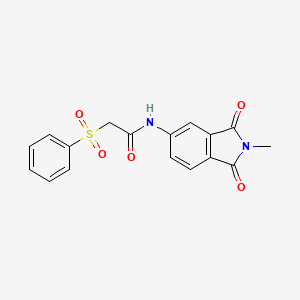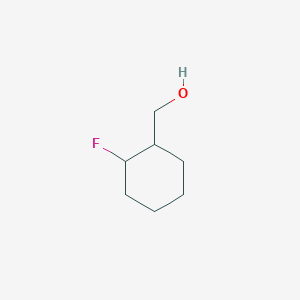
(2-Fluorocyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H13FO. It has a molecular weight of 132.18 g/mol . The IUPAC name for this compound is (2-fluorocyclohexyl)methanol .
Molecular Structure Analysis
The molecular structure of (2-Fluorocyclohexyl)methanol consists of a cyclohexyl ring with a fluorine atom and a methanol group attached. The InChI string representation of the molecule is InChI=1S/C7H13FO/c8-7-4-2-1-3-6 (7)5-9/h6-7,9H,1-5H2 . The Canonical SMILES representation is C1CCC (C (C1)CO)F .
Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Fluorocyclohexyl)methanol include a molecular weight of 132.18 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 132.095043196 g/mol . The topological polar surface area is 20.2 Ų .
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
- Intramolecular Hydrogen Bonding : Research shows that derivatives of cyclopropylmethanol, such as (1-Fluorocyclopropyl)methanol, exhibit unique intramolecular hydrogen bonding. This is significant for understanding the conformational preferences of similar compounds like (2-Fluorocyclohexyl)methanol. In these molecules, the internal hydrogen bond between the fluorine atom and the hydrogen atom of the hydroxyl group plays a crucial role in determining stability and conformation (Møllendal et al., 2004).
Impact on Lipid Dynamics
- Methanol in Biological Membranes : Studies on methanol, a component in similar structures, have demonstrated its significant impact on lipid dynamics. Methanol accelerates lipid transfer and flip-flop kinetics in biological membranes, which is crucial for understanding the behavior of complex molecules like (2-Fluorocyclohexyl)methanol in similar environments (Nguyen et al., 2019).
Photolysis and Actinometry
- Role in Photolysis : Methanol is utilized to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions. This suggests that compounds like (2-Fluorocyclohexyl)methanol could potentially be used in similar photolytic processes (Goldstein et al., 2007).
Synthetic Chemistry
- Enantioselective Synthesis : The synthesis of enantiopure fluoroalkyl-substituted methanols, including structures similar to (2-Fluorocyclohexyl)methanol, has been achieved using lipase-catalyzed processes. This demonstrates the potential for synthesizing specific isomers of (2-Fluorocyclohexyl)methanol, which is important for applications in medicinal chemistry (Rosen & Haufe, 2002).
Catalytic Applications
- Methanol in Catalysis : Methanol's role as a hydrogen source and a C1 synthon in catalytic processes, as demonstrated in various studies, hints at the potential use of (2-Fluorocyclohexyl)methanol in similar catalytic reactions (Sarki et al., 2021).
Environmental Applications
- Methanol as a Degradation Marker : In environmental science, methanol is considered a marker for paper degradation in power transformers. This implies that related compounds, like (2-Fluorocyclohexyl)methanol, could potentially serve as markers in similar applications (Schaut et al., 2011).
Green Energy Applications
- Fuel Cells and Green Energy : Studies on novel fluoropolymer anion exchange membranes, involving methanol, indicate that similar structures like (2-Fluorocyclohexyl)methanol might be valuable in developing components for fuel cells and green energy solutions (Zhang et al., 2012).
Eigenschaften
IUPAC Name |
(2-fluorocyclohexyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYBVZRUZMOHQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorocyclohexyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)
![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide](/img/structure/B2363571.png)
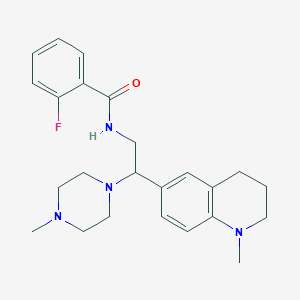
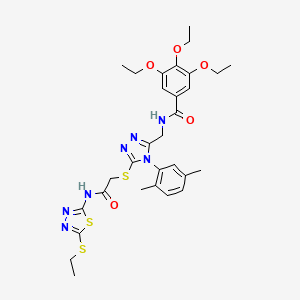
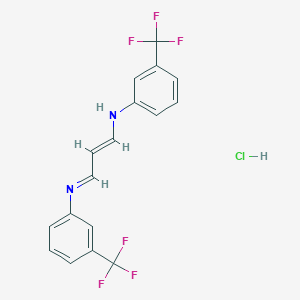
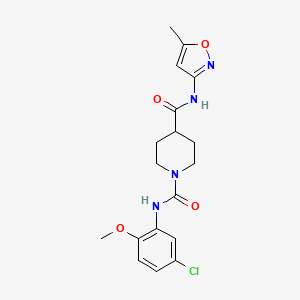
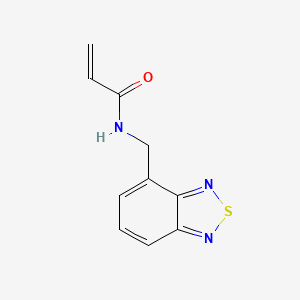
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)
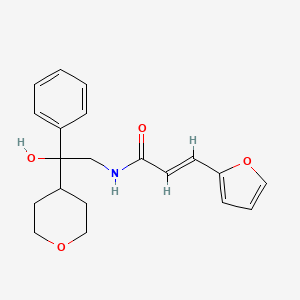
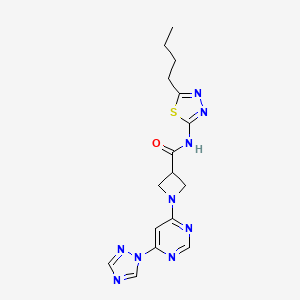

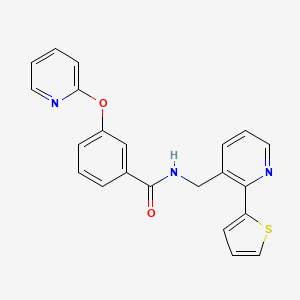
![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)
